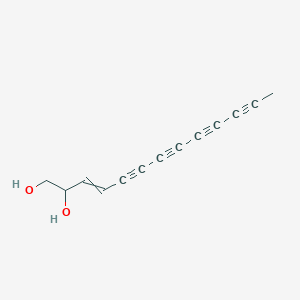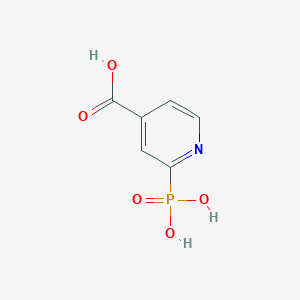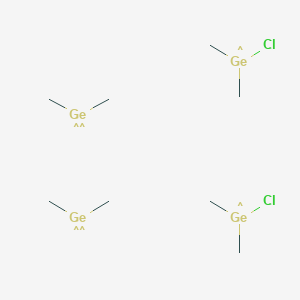
Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is an organogermanium compound characterized by the presence of germanium atoms bonded to chlorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) typically involves the reaction of germanium tetrachloride with dimethylgermanium compounds under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium chloride, to introduce the methyl groups to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1).
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium species.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Organolithium or organomagnesium reagents are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research into its potential biological activity and toxicity is ongoing, with some studies exploring its use in medicinal chemistry.
Industry: The compound is used in the production of advanced materials, such as semiconductors and specialized coatings.
Mécanisme D'action
The mechanism by which Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The chlorine and methyl groups influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(chloromethyl)dimethylsilane: Similar in structure but with silicon instead of germanium.
Dimethylgermanium dichloride: Another organogermanium compound with different substitution patterns.
Uniqueness
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is unique due to its specific combination of chlorine and methyl groups bonded to germanium, which imparts distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
143251-30-3 |
|---|---|
Formule moléculaire |
C8H24Cl2Ge4 |
Poids moléculaire |
481.7 g/mol |
InChI |
InChI=1S/2C2H6ClGe.2C2H6Ge/c2*1-4(2)3;2*1-3-2/h2*1-2H3;2*1-2H3 |
Clé InChI |
IPEKTZFIBPIDKF-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]C.C[Ge]C.C[Ge](C)Cl.C[Ge](C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


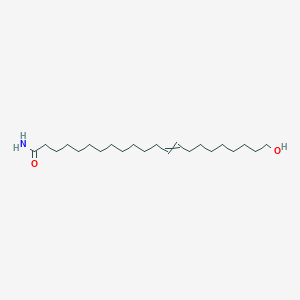
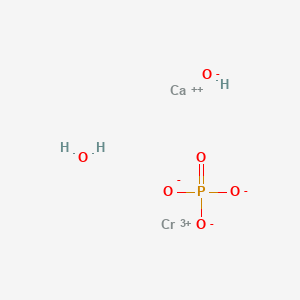
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
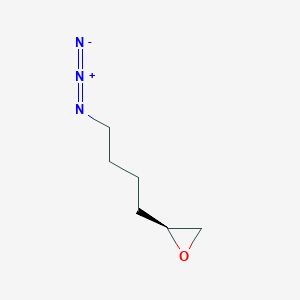

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
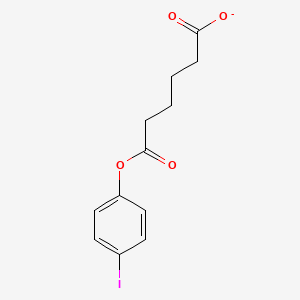
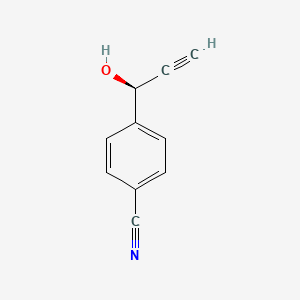
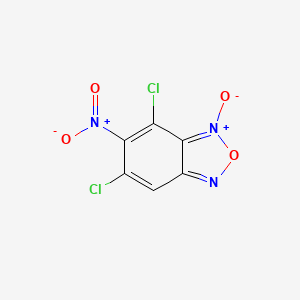
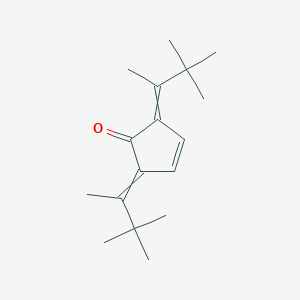
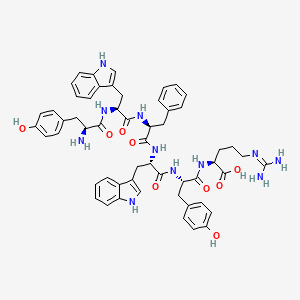
![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
